Altretamine
Overview
Description
Altretamine, also known as hexamethylmelamine, is an antineoplastic agent primarily used in the palliative treatment of persistent or recurrent ovarian cancer. It was approved by the U.S. Food and Drug Administration in 1990 . This compound is a synthetic triazine derivative with the chemical formula C9H18N6 and a molar mass of 210.285 g·mol−1 .
Scientific Research Applications
Altretamine has several scientific research applications:
Mechanism of Action
Altretamine, also known as hexamethylmelamine, is an antineoplastic agent with demonstrated efficacy in the treatment of persistent or recurrent ovarian cancer .
Target of Action
It is classified as an alkylating antineoplastic agent . Alkylating agents work by binding to DNA and interfering with its function, which can lead to cell death.
Mode of Action
The precise mechanism by which this compound exerts its cytotoxic effect is unknown . It is believed to damage tumor cells through the production of weakly alkylating species, such as formaldehyde, a product of CYP450-mediated N-demethylation . These alkylating species consequently damage tumor cells .
Biochemical Pathways
This compound is metabolized into alkylating agents by N-demethylation . These alkylating species can form covalent adducts with tissue macromolecules, including DNA . The relevance of these reactions to antitumor activity is unknown .
Pharmacokinetics
This compound is administered orally and is extensively metabolized on first pass, producing primarily mono- and didemethylated metabolites . Additional demethylation reactions occur in tumor cells, releasing formaldehyde in situ before the drug is excreted in the urine . The bioavailability of this compound after oral administration represents an important drawback for effective clinical use of this drug .
Result of Action
The cytotoxic effects of this compound result from its interaction with DNA, leading to DNA damage and cell death . .
Action Environment
The effectiveness and stability of this compound can be influenced by various environmental factors. For example, the presence of certain enzymes, such as those involved in N-demethylation, is necessary for the activation of this compound . Furthermore, the drug’s bioavailability can be affected by factors related to its oral administration and first-pass metabolism .
Safety and Hazards
Altretamine may cause severe nerve damage . It is associated with a low rate of serum enzyme elevations during therapy and with rare instances of acute, clinically apparent injury . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It is also advised to use personal protective equipment and to ensure adequate ventilation .
Biochemical Analysis
Biochemical Properties
Altretamine is metabolized into alkylating agents by N-demethylation . These alkylating species damage tumor cells .
Cellular Effects
This compound has demonstrated efficacy for certain ovarian tumors resistant to classical alkylating agents . It is believed to damage tumor cells through the production of the weakly alkylating species formaldehyde .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism into alkylating agents by N-demethylation . These alkylating species consequently damage tumor cells .
Metabolic Pathways
This compound is extensively metabolized in the liver, with rapid and extensive demethylation to active metabolites, including pentamethylmelamine and tetramethylmelamine .
Transport and Distribution
This compound is well absorbed and distributed into tissues high in lipid content and into tumor tissue
Preparation Methods
Altretamine can be synthesized through various methods. One of the most practical and feasible methods for industrial-scale production involves the conversion of cyanuric chloride into this compound by dimethylamination with an aqueous solution of 40% dimethylamine and sodium hydroxide in acetone. This method yields this compound in high purity and yield (90%) and meets the standards of the United States Pharmacopeia . Other methods include the use of N,N-dimethylamino-cyanamide, melamine, halogeno-s-triazine, and acid cyanuric acid as starting materials .
Chemical Reactions Analysis
Altretamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including mono- and didemethylated derivatives.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly involving its dimethylamino groups.
Common reagents used in these reactions include dimethylamine, sodium hydroxide, and various oxidizing agents. The major products formed from these reactions include formaldehyde and other demethylated metabolites .
Comparison with Similar Compounds
Altretamine is structurally similar to other alkylating agents such as triethylenemelamine. it has unique properties that make it less toxic and more suitable for certain types of cancer treatment . Similar compounds include:
Triethylenemelamine: Another alkylating agent with similar structural features but different toxicity profiles.
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used alkylating agent with a broad spectrum of anticancer activity.
This compound’s unique structure and lower toxicity make it a valuable option for patients with refractory ovarian cancer .
Properties
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVWYPNAQBNQJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N6 | |
Record name | HEXAMETHYLMELAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20475 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022579 | |
Record name | Hexamethylmelamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022579 | |
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Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992), Solid | |
Record name | HEXAMETHYLMELAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20475 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Altretamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |
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Solubility |
Insoluble (NTP, 1992), Soluble in acetone, In water, 91 mg/L at 25 °C, 3.10e+00 g/L, Water 0.92 (mg/mL), Benzene 106 (mg/mL), CHCL3 220 (mg/mL), EtOAc 52 (mg/mL), Et2O 47 (mg/mL) | |
Record name | HEXAMETHYLMELAMINE | |
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Record name | Altretamine | |
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Record name | ALTRETAMINE | |
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Record name | Altretamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |
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Record name | HEXAMETHYLMELAMINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/13875%20(1992).txt | |
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Mechanism of Action |
The precise mechanism by which altretamine exerts its cytotoxic effect is unknown although it is classified as an alkylating anti-neoplastic agent. Through this mechanism, the drug is metabolized into alkylating agents by N-demethylation. These alkylating species consequently damage tumor cells., The exact mechanism of action is unknown. Although altretamine structurally resembles an alkylating agent, it has not been found to have alkylating activity in vitro. There is some evidence that it may inhibit DNA and RNA synthesis., The hexamethylmelamine analogue trimelamol (tris-hydroxymethyl[trimethyl]melamine) and its equicytotoxic stable analogues CB 7547, CB 7639 and CB 7669 have been used to clarify the mechanism of action for the N-(hydroxymethyl)melamines as antitumour agents. Two main mechanisms have been proposed and explored: (i) formation of a reactive iminium species forming covalent adducts with DNA; and (ii) local formaldehyde release leading to cytotoxic damage. 32P-postlabelling and thermal denaturation experiments showed these compounds to be interactive with cytosine and guanine. Trimelamol gave rise to DNA-interstrand crosslinks in naked plasmid DNA and in cultured cell lines, whereas the analogues failed to do so under a variety of experimental conditions. Along with our observations that cell lines with acquired resistance to the N-(hydroxymethyl)melamines showed no significant cross-resistance to classical bifunctional alkylating agents, DNA crosslinking may play only a minor role in their mechanism of action. In cultured cell lines treatment with formaldehyde, trimelamol and CB 7639 gave rise to high levels of DNA-protein crosslinks with a gradual disappearance over a 24 hr period. Along with ... earlier observations that resistance to trimelamol coincides with cross-resistance to formaldehyde, /investigators/ conclude that formaldehyde-release may be an important factor in their cytotoxicity. Further, the cytotoxicity of trimelamol or formaldehyde towards human ovarian cancer cells was not influenced by glutathione depletion. /N-(hydroxymethyl)melamines/ | |
Record name | Altretamine | |
Source | DrugBank | |
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Record name | ALTRETAMINE | |
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Color/Form |
Needles from absolute ethanol, Solid | |
CAS No. |
645-05-6 | |
Record name | HEXAMETHYLMELAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20475 | |
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Record name | Altretamine | |
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Record name | Altretamine [USAN:USP:INN:BAN] | |
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Record name | Altretamine | |
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Record name | altretamine | |
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Record name | Hexamethylmelamine | |
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Record name | Altretamine | |
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Record name | ALTRETAMINE | |
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Record name | ALTRETAMINE | |
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Record name | Altretamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |
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Melting Point |
172-174 °C, 172 - 174 °C | |
Record name | Altretamine | |
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Record name | ALTRETAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7559 | |
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Record name | Altretamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights do recent studies provide about altretamine's mechanism of action?
A1: Recent studies using network perturbation analysis suggest that this compound inhibits GPX4 lipid repair activity. [] This finding highlights an unexpected similarity to the activity of sulfasalazine. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound's molecular formula is C9H18N6, and its molecular weight is 210.27 g/mol. [, ]
Q3: Are there any spectroscopic data available for this compound and its potential impurities?
A3: Yes, several studies report spectroscopic data for this compound and its potential impurities, including infrared (IR), 1H NMR, 13C NMR, UV, and mass spectrometry (MS). [, , ] This data aids in compound characterization and identification of impurities.
Q4: Does this compound possess any inherent catalytic properties or applications in catalysis?
A4: The provided research articles primarily focus on this compound's role as an antineoplastic agent and don't provide information on any inherent catalytic properties or applications in catalysis.
Q5: Have computational methods been employed to study this compound?
A5: Yes, density functional theory (DFT) calculations have been used to investigate the impact of cation-π interactions on the electronic properties of complexes formed between this compound and various metal cations. []
Q6: What insights did these computational studies on this compound provide?
A6: These studies demonstrated that the strength of the interactions varies depending on the specific cation involved. [] For instance, Be2+ forms the strongest interaction, while K+ forms the weakest. [] These findings offer valuable insights into the stability and reactivity of this compound in different chemical environments.
Q7: How does modifying the structure of this compound impact its activity?
A7: While specific SAR studies are not detailed within these papers, the substitution of chlorine atoms in cyanuric chloride with dimethylamine groups is highlighted as a crucial step in this compound's synthesis. [] This structural modification is key to imparting the desired antineoplastic activity to the molecule.
Q8: What formulation strategies have been explored to improve the delivery of this compound?
A8: Researchers have investigated several approaches to enhance this compound delivery, including:
- Liposomal formulations: Liposomes have shown potential for encapsulating this compound, aiming to improve its solubility, stability, and delivery to target tissues. [, ]
- Solid lipid nanoparticles (SLNs): SLNs have been successfully used to encapsulate this compound, demonstrating promising results in terms of particle size, entrapment efficiency, drug loading, and sustained release profiles. []
- Hydroxyapatite nanoparticles (HA-NPs): Loading this compound onto HA-NPs has been shown to enhance cellular uptake and potentially improve its antitumor efficacy. []
Q9: Do the provided research articles specifically address SHE (Safety, Health, and Environment) regulations regarding this compound?
A9: The provided research articles primarily focus on this compound's therapeutic aspects and don't explicitly discuss SHE regulations. Adhering to relevant SHE guidelines is crucial throughout the development, manufacturing, and handling of any pharmaceutical compound, including this compound.
Q10: Are there any studies evaluating the in vivo activity and efficacy of this compound?
A10: Yes, various studies have investigated the in vivo activity and efficacy of this compound. For instance, studies using an Ehrlich ascites tumor model in mice showed that this compound encapsulated in hydroxyapatite nanoparticles demonstrated superior tumor regression compared to free this compound. []
Q11: What is the response rate of this compound as a single agent in ovarian cancer treatment?
A11: As a single agent in ovarian cancer treatment, this compound demonstrates objective response rates ranging from 21% to 39%. [] This response rate is comparable to other active agents used in ovarian cancer therapy. []
Q12: What is the primary application of this compound in ovarian cancer treatment?
A12: this compound's primary utility lies in combination therapy with other agents, such as cyclophosphamide, doxorubicin, fluorouracil, melphalan, and cisplatin. [] While it shows some efficacy as a single agent, its combination with other drugs is more common in clinical settings.
Q13: Does this compound exhibit cross-resistance with other alkylating agents?
A13: Although its metabolites may function as alkylating agents, this compound does not demonstrate direct cross-resistance with classical alkylating agents. [] This characteristic makes it a potentially valuable treatment option for patients who have developed resistance to other alkylating agents.
Q14: What are the dose-limiting toxicities associated with this compound?
A14: The primary dose-limiting toxicities observed with this compound include:
- Gastrointestinal toxicity: Nausea, vomiting, and anorexia are common side effects, often requiring antiemetic therapy. [, , ]
- Hematologic toxicity: Myelosuppression, including anemia, thrombocytopenia, and neutropenia, can occur and may require dose adjustments or supportive care. [, ]
- Neurotoxicity: Peripheral neurotoxicity, presenting as numbness, tingling, or pain in the extremities, can occur and may necessitate dose reduction or discontinuation. [, ]
Q15: Are there any specific drug delivery systems being explored for this compound?
A15: Yes, researchers are actively exploring novel drug delivery systems for this compound, aiming to improve its therapeutic index by enhancing its delivery to tumor cells while minimizing off-target effects. These delivery systems include liposomes [, ], solid lipid nanoparticles [], and hydroxyapatite nanoparticles. []
Q16: What analytical techniques are commonly used for the quantification of this compound?
A16: High-performance liquid chromatography (HPLC) is frequently employed for the quantification of this compound in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples. [, , , ] Different HPLC methods have been developed and validated for this purpose, ensuring accuracy, precision, and specificity. [, , ]
Q17: Are there any other analytical methods employed in this compound research?
A17: Apart from HPLC, other analytical techniques are utilized in this compound research. These include:
- Minicolumn centrifugation: This technique is used in conjunction with HPLC to determine the entrapment efficiency of this compound liposomes. []
- Spectroscopic methods: UV-Vis spectroscopy is used to study the interaction of this compound with calf thymus DNA. [] Additionally, FTIR and DSC are employed to analyze this compound's interactions with model membranes. []
Q18: Do the provided research papers discuss the environmental impact and degradation of this compound?
A18: The provided research papers predominantly focus on the pharmaceutical and medicinal chemistry aspects of this compound. They do not delve into its environmental impact or degradation pathways. Evaluating the environmental fate and potential effects of pharmaceuticals, including this compound, is essential to minimize any negative ecological consequences.
Q19: Have analytical methods for quantifying this compound been validated?
A19: Yes, several research papers highlight the validation of analytical methods, particularly HPLC methods, used for quantifying this compound. [, , , ] Validation ensures these methods meet the required standards for accuracy, precision, specificity, linearity, range, robustness, and stability, guaranteeing reliable and reproducible results.
Q20: How is quality control ensured during this compound manufacturing?
A20: While not explicitly detailed, the research emphasizes the significance of quality control during the synthesis and formulation of this compound. [, ] Implementing robust quality control measures is crucial throughout the manufacturing process to guarantee the drug's purity, potency, and stability.
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